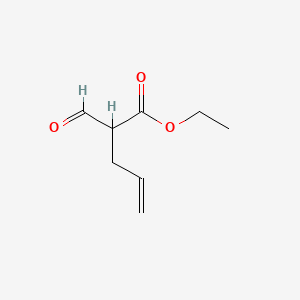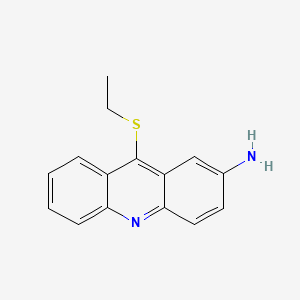
Bis(tris(2-hydroxyethyl)ammonium) glutarate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(tris(2-hydroxyethyl)ammonium) glutarate is a chemical compound with the molecular formula C11H23NO7. It is known for its unique structure, which includes tris(2-hydroxyethyl)ammonium cations and glutarate anions. This compound is often used in various scientific and industrial applications due to its distinctive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bis(tris(2-hydroxyethyl)ammonium) glutarate typically involves the reaction of tris(2-hydroxyethyl)amine with glutaric acid. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. The reaction conditions generally include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Water or a mixture of water and ethanol.
Reaction Time: Several hours to ensure complete reaction.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Reactors: Large-scale reactors with precise temperature and pH control.
Purification: Multi-step purification processes, including filtration and recrystallization, to ensure high purity of the final product.
Quality Control: Rigorous quality control measures to maintain consistency and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Bis(tris(2-hydroxyethyl)ammonium) glutarate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of esters or ethers.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products:
Oxidation Products: Carbonyl compounds such as aldehydes and ketones.
Reduction Products: Alcohols and other reduced forms.
Substitution Products: Esters, ethers, and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Bis(tris(2-hydroxyethyl)ammonium) glutarate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a stabilizing agent for enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Wirkmechanismus
The mechanism of action of bis(tris(2-hydroxyethyl)ammonium) glutarate involves its interaction with molecular targets through hydrogen bonding and ionic interactions. The hydroxyl groups and ammonium ions play a crucial role in these interactions, affecting various biochemical pathways and processes.
Molecular Targets and Pathways:
Enzymes: The compound can interact with enzymes, altering their activity and stability.
Proteins: It can bind to proteins, affecting their structure and function.
Cellular Pathways: The compound may influence cellular signaling pathways and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Bis(tris(2-hydroxyethyl)ammonium) glutarate can be compared with other similar compounds, such as:
- Tris(2-hydroxyethyl)ammonium lactate
- Tris(2-hydroxyethyl)ammonium succinate
- Tris(2-hydroxyethyl)ammonium malate
Uniqueness:
- Structure: The presence of glutarate anions provides unique properties compared to other similar compounds.
- Applications: Its specific interactions and stability make it suitable for a broader range of applications in various fields.
By understanding the detailed aspects of this compound, researchers and industry professionals can leverage its properties for innovative applications and advancements in science and technology.
Eigenschaften
CAS-Nummer |
85030-00-8 |
|---|---|
Molekularformel |
C17H34N2O10 |
Molekulargewicht |
426.5 g/mol |
IUPAC-Name |
bis(2-hydroxyethyl)-(2-hydroxyethylidene)azanium;pentanedioate |
InChI |
InChI=1S/2C6H14NO3.C5H8O4/c2*8-4-1-7(2-5-9)3-6-10;6-4(7)2-1-3-5(8)9/h2*1,8-10H,2-6H2;1-3H2,(H,6,7)(H,8,9)/q2*+1;/p-2 |
InChI-Schlüssel |
LOVGTLSLWJGDGK-UHFFFAOYSA-L |
Kanonische SMILES |
C(CC(=O)[O-])CC(=O)[O-].C(CO)[N+](=CCO)CCO.C(CO)[N+](=CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-[4-[(prop-2-enylcarbamothioylamino)sulfamoyl]phenyl]acetamide;sulfuric acid](/img/structure/B12653288.png)






